

Salbutamol-d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Salbutamol-d3	
Cat. No.:	B602543	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Salbutamol-d3**, a deuterated isotopologue of the short-acting β 2-adrenergic receptor agonist, Salbutamol. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway visualizations to support its application in scientific research. **Salbutamol-d3** is primarily utilized as an internal standard for the precise quantification of salbutamol in biological samples, a critical aspect of pharmacokinetic, metabolic, and anti-doping studies.

Core Compound Details

Salbutamol-d3 is a stable, isotopically labeled version of salbutamol, where three hydrogen atoms have been replaced by deuterium. This modification results in a higher molecular weight, allowing for its differentiation from endogenous salbutamol in mass spectrometry-based analyses, without altering its chemical properties.

Physicochemical Properties

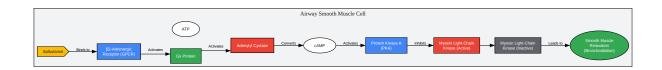


Property	Value	Reference
CAS Number	1219798-60-3	[1][2]
Molecular Formula	C13H18D3NO3	[1]
Molecular Weight	242.33 g/mol	
Synonyms	(±)-Albuterol-d3, (±)- Salbutamol-d3, DL- Salbutamol-d3	[1]

Mechanism of Action: β2-Adrenergic Receptor Signaling

Salbutamol, and by extension **Salbutamol-d3**, exerts its pharmacological effects through the activation of β 2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[3] This interaction initiates a signaling cascade that leads to bronchodilation.

Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the associated Gs alpha subunit.[4] This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase.[6] This cascade of events ultimately leads to the relaxation of airway smooth muscle.[4][6]





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β2-Adrenergic Receptor Signaling Pathway of Salbutamol.

Experimental Protocols: Quantification of Salbutamol in Biological Matrices

Salbutamol-d3 is the internal standard of choice for the quantification of salbutamol in various biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are representative examples of its application.

Quantification in Human Plasma

This method is suitable for pharmacokinetic studies.

- 1. Sample Preparation:
- To 200 μ L of human plasma, add 10 μ L of **Salbutamol-d3** internal standard solution (e.g., 1 μ g/mL in methanol).
- Precipitate proteins by adding 770 μL of a 50:50 (v/v) mixture of high-purity water and acetonitrile.
- · Vortex the mixture for 3 seconds.
- Centrifuge at 14,100 relative centrifugal force (rcf).
- Transfer the supernatant for LC-MS/MS analysis.
- 2. Chromatographic Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., Luna C18, 2.1 mm × 150 mm, 5 μm).[7]
- Mobile Phase: Isocratic elution with a mixture of methanol and water containing 10 mM ammonium acetate and 0.1% formic acid.[7]



• Flow Rate: 0.5 mL/min.[7]

Injection Volume: 10 μL.[8]

3. Mass Spectrometric Conditions:

Mass Spectrometer: A triple quadrupole mass spectrometer.

• Ionization Mode: Positive ion electrospray ionization (ESI+).[7]

Detection Mode: Multiple Reaction Monitoring (MRM).[7]

MRM Transitions:

Salbutamol: m/z 240.1 → 148.1[7]

Salbutamol-d3 (Internal Standard): m/z 243.1 → 151.0[7]

Quantification in Human Urine

This method is often employed in anti-doping analysis.

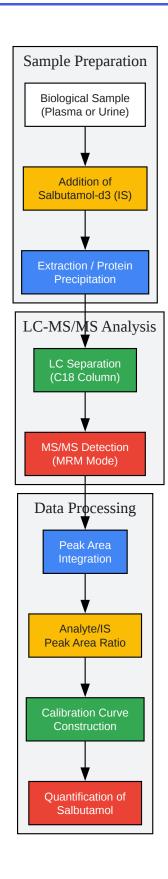
- 1. Sample Preparation (Direct Injection):
- To 1 mL of urine, add a known concentration of Salbutamol-d3 internal standard (e.g., 500 ng/mL).[8]
- Vortex the sample.
- Inject a 10 μL aliquot directly into the LC-MS/MS system without further preparation.[8]
- 2. Sample Preparation (with Hydrolysis):
- To a 2.5 mL aliquot of urine, add 100 μL of pH 7 phosphate buffer, 25 μL of β-glucuronidase from E. coli, and 25 μL of the internal standard solution.[9]
- Heat the mixture for 1 hour at 55°C to hydrolyze salbutamol glucuronide.
- Centrifuge the sample at 2500 rpm for 5 minutes.[9]



- Proceed with solid-phase extraction (SPE) for sample clean-up.
- 3. Chromatographic and Mass Spectrometric Conditions:
- Similar conditions as described for plasma analysis can be adapted. The specific MRM transitions and chromatographic parameters should be optimized for the specific instrumentation used.

Experimental Workflow for LC-MS/MS Quantification





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